molecular formula C11H13ClF3N B591883 (r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride CAS No. 1391407-62-7

(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

Cat. No. B591883
M. Wt: 251.677
InChI Key: XHVVDNXOJJAMDE-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, “®-[3,5-bis(trifluoromethyl)phenyl] ethanol” was synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .

Scientific Research Applications

Versatility in Drug Discovery The pyrrolidine ring, a key feature of "(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride", is widely acknowledged in medicinal chemistry for its role in developing treatments for human diseases. Its saturated scaffold benefits drug discovery by allowing efficient exploration of the pharmacophore space, contributing to stereochemistry, and enhancing three-dimensional coverage due to its non-planarity. This "pseudorotation" phenomenon is crucial for designing pyrrolidine compounds with varied biological profiles, as highlighted in the work by Li Petri et al. (2021) on the bioactive molecules characterized by the pyrrolidine ring and its derivatives Li Petri et al., 2021.

Enhancement of Pharmacological Profiles The structure-activity relationship (SAR) of pyrrolidine derivatives, including "(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride", shows that the stereoisomers and spatial orientation of substituents significantly influence the biological activity of drug candidates. This variation in binding modes to enantioselective proteins underpins the diverse pharmacological profiles of these compounds. Research by Veinberg et al. (2015) on stereochemistry and its impact on the pharmacological profile emphasizes the importance of selecting the most effective stereoisomer for enhancing drug efficacy and safety Veinberg et al., 2015.

properties

IUPAC Name

(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVVDNXOJJAMDE-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

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